Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine
Overview
Description
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in peptide synthesis and serves as an intermediate in the production of various pharmaceuticals and biochemical research applications .
Scientific Research Applications
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of peptide-based drugs and biochemical reagents.
Mechanism of Action
Target of Action
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is a complex organic compound that is primarily used as an intermediate in organic synthesis and pharmaceutical development . The primary targets of this compound are the biochemical reactions where it is used as a building block or a linker molecule .
Mode of Action
The compound contains two important protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group . The Fmoc group is used to protect the amino group during peptide synthesis and can be removed under basic conditions . The Boc group is also a protecting group for the amino group and can be removed under acidic conditions .
Biochemical Pathways
Instead, it is used in the laboratory to facilitate the synthesis of other compounds, particularly peptides . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .
Pharmacokinetics
The compound’s ADME properties and bioavailability would depend on the specific context of its use .
Result of Action
The primary result of the action of this compound is the successful synthesis of the desired target molecules, such as peptides
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine involves multiple steps. One common method starts with O-[2-[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine. This compound is reacted with 9-fluorenylmethyl-N-succinimidyl carbonate in the presence of sodium carbonate in tetrahydrofuran. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is acidified with hydrochloric acid, extracted with ethyl acetate, and purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under specific conditions.
Amidation Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Fmoc group is typically removed using piperidine in dimethylformamide (DMF), while the Boc group is removed using trifluoroacetic acid (TFA).
Amidation: Common reagents include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-[2-(Boc-amino)ethoxy]-L-tyrosine
- Fmoc-4-[2-(Boc-amino)ethoxy]-L-tryptophan
- Fmoc-4-[2-(Boc-amino)ethoxy]-L-lysine
Uniqueness
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is unique due to its specific combination of protecting groups and its role in the synthesis of peptides with phenylalanine residues. This compound offers distinct advantages in terms of stability and reactivity during peptide synthesis compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-17-38-21-14-12-20(13-15-21)18-27(28(34)35)33-30(37)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,32,36)(H,33,37)(H,34,35)/t27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFZEDGXSYOUAW-MHZLTWQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013883-02-7 | |
Record name | Fmoc-4-[2-(boc-amino)ethoxy]-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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